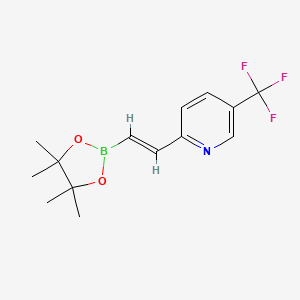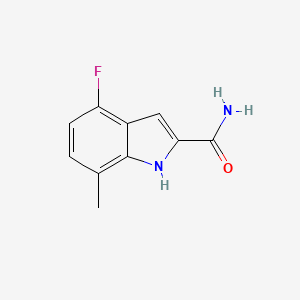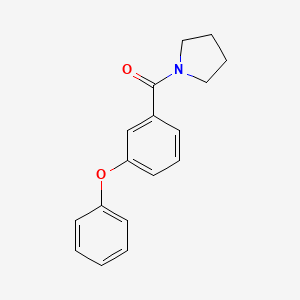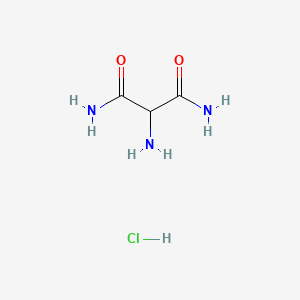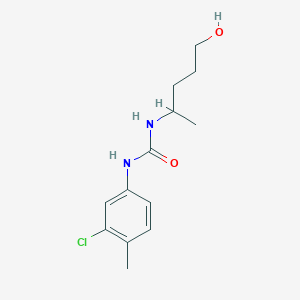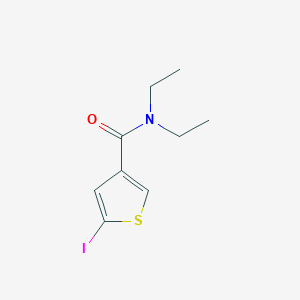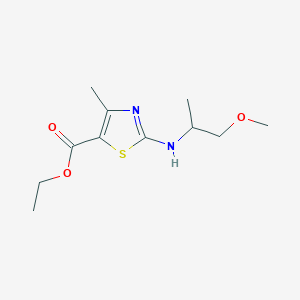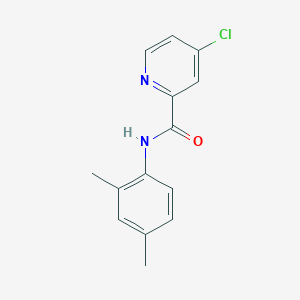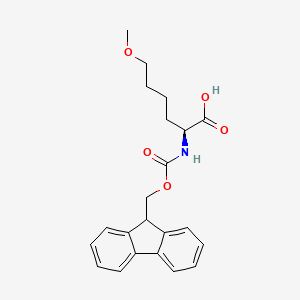
Fmoc-Nle(6-OMe)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Nle(6-OMe)-OH: is a derivative of norleucine, an amino acid, with a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the amino group and a methoxy group at the 6th position. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Nle(6-OMe)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of norleucine is protected using the Fmoc group. This is usually achieved by reacting norleucine with Fmoc-Cl in the presence of a base like sodium carbonate.
Methoxylation: The methoxy group is introduced at the 6th position through a selective methylation reaction. This can be done using methyl iodide in the presence of a base.
Industrial Production Methods: Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, ensuring high purity and yield through optimized reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Fmoc-Nle(6-OMe)-OH can undergo oxidation reactions, particularly at the methoxy group.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: The Fmoc group can be removed through a substitution reaction using a base like piperidine.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reagents like lithium aluminum hydride.
Substitution: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Norleucine derivatives without the Fmoc group.
Scientific Research Applications
Chemistry:
- Used in peptide synthesis as a protected amino acid.
- Serves as a building block for complex organic molecules.
Biology:
- Utilized in the study of protein structure and function.
- Helps in the synthesis of peptide-based drugs.
Medicine:
- Potential use in the development of therapeutic peptides.
- Investigated for its role in drug delivery systems.
Industry:
- Employed in the production of synthetic peptides for research and pharmaceutical applications.
Mechanism of Action
Mechanism:
- The Fmoc group protects the amino group during peptide synthesis, preventing unwanted reactions.
- The methoxy group at the 6th position can influence the compound’s reactivity and interactions.
Molecular Targets and Pathways:
- Targets specific amino acid sequences in peptide synthesis.
- Involved in pathways related to protein synthesis and modification.
Comparison with Similar Compounds
Fmoc-Nle-OH: Lacks the methoxy group at the 6th position.
Fmoc-Leu-OH: Similar structure but with leucine instead of norleucine.
Fmoc-Val-OH: Contains valine instead of norleucine.
Uniqueness:
- The presence of the methoxy group at the 6th position makes Fmoc-Nle(6-OMe)-OH unique, potentially altering its reactivity and interactions compared to other Fmoc-protected amino acids.
Properties
Molecular Formula |
C22H25NO5 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-methoxyhexanoic acid |
InChI |
InChI=1S/C22H25NO5/c1-27-13-7-6-12-20(21(24)25)23-22(26)28-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h2-5,8-11,19-20H,6-7,12-14H2,1H3,(H,23,26)(H,24,25)/t20-/m0/s1 |
InChI Key |
SZVCCXWZGUMMEI-FQEVSTJZSA-N |
Isomeric SMILES |
COCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
COCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Oxabicyclo[3.1.1]heptan-3-ol](/img/structure/B14905133.png)
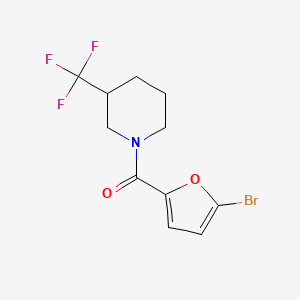
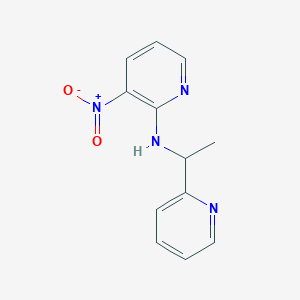
![4-[(4-Ethoxyphenyl)amino]-4-oxo-3-(tetrahydrofuran-2-yl)butanoic acid](/img/structure/B14905149.png)
